![molecular formula C8H14BrNO3 B2722994 Tert-butyl 2-[(2-bromoacetyl)amino]acetate CAS No. 74010-56-3](/img/structure/B2722994.png)
Tert-butyl 2-[(2-bromoacetyl)amino]acetate
概要
説明
Tert-butyl 2-[(2-bromoacetyl)amino]acetate is a chemical compound used in various scientific and industrial applications. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by its tert-butyl ester group and a bromoacetyl group, which make it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-bromoacetyl)amino]acetate typically involves the reaction of bromoacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The process can be summarized as follows :
- Bromoacetic acid + Sulfoxide chloride → Bromoacetyl chloride
- Bromoacetyl chloride + Tert-butanol → this compound + Hydrogen chloride
The reaction is carried out under controlled conditions, including temperature and pressure, to ensure high yield and purity of the product. The final product is purified through distillation and other separation techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to handle the increased volume of reactants and products. The industrial process also incorporates waste management and recycling systems to minimize environmental impact .
化学反応の分析
Types of Reactions: Tert-butyl 2-[(2-bromoacetyl)amino]acetate undergoes various chemical reactions, including:
- Substitution Reactions : The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
- Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions to yield different products.
- Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed: The major products formed from the reactions of this compound include substituted acetates, amides, and other organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
Tert-butyl 2-[(2-bromoacetyl)amino]acetate has several scientific research applications, including:
- Chemistry : It is used as a building block in the synthesis of complex organic molecules.
- Biology : The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
- Medicine : It serves as an intermediate in the production of pharmaceuticals, including cephalosporins and other antibiotics.
- Industry : The compound is used in the production of polymers and other industrial chemicals .
作用機序
The mechanism of action of tert-butyl 2-[(2-bromoacetyl)amino]acetate involves its ability to act as an alkylating agent. The bromoacetyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the synthesis of various organic compounds and pharmaceuticals .
類似化合物との比較
Similar Compounds: Similar compounds to tert-butyl 2-[(2-bromoacetyl)amino]acetate include:
- Bromoacetic acid tert-butyl ester
- Ethyl bromoacetate
- Methyl bromoacetate
- Benzyl bromoacetate
Uniqueness: this compound is unique due to its specific structure, which combines a tert-butyl ester group with a bromoacetyl group. This combination provides distinct reactivity and versatility in organic synthesis compared to other similar compounds .
特性
IUPAC Name |
tert-butyl 2-[(2-bromoacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAYWALMPKQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2722911.png)

![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)
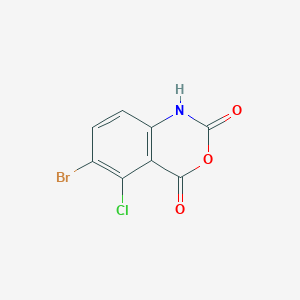
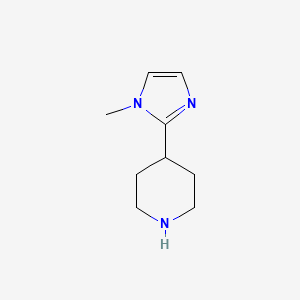
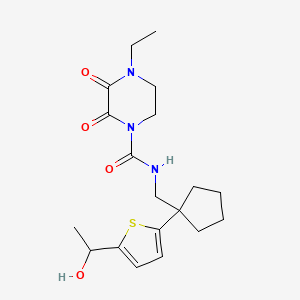
![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)
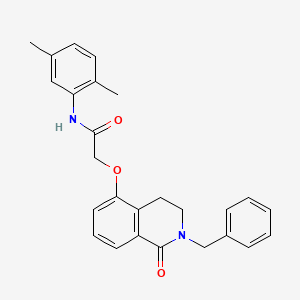
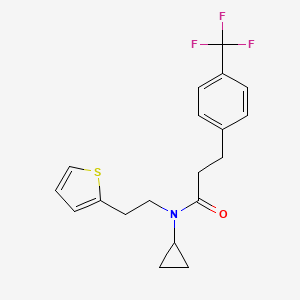
![N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2722926.png)
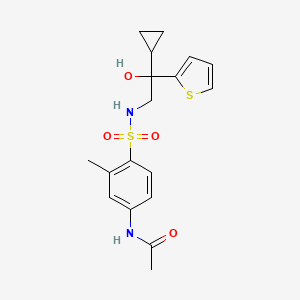
![1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2722928.png)
![4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2722933.png)
![1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2722934.png)
